Product packaging for 5-bromoimidazo[1,5-a]pyridine HCl(Cat. No.:)

5-bromoimidazo[1,5-a]pyridine HCl

Cat. No.: B14017715
M. Wt: 233.49 g/mol
InChI Key: NRMAKTZVMVJRLC-UHFFFAOYSA-N
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Description

The Imidazo[1,5-a]pyridine (B1214698) Heterocyclic System as a Versatile Scaffold in Contemporary Organic Chemistry Research

The imidazo[1,5-a]pyridine core is a subject of intense research due to its presence in a variety of biologically active compounds and functional materials. Its structural rigidity and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions, which is crucial for the development of targeted therapeutics. The system's aromatic nature and the tunable electronic properties of the ring system allow for its use in the construction of luminescent materials and as ligands for various metal catalysts. The synthetic versatility of the imidazo[1,5-a]pyridine scaffold allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Significance of Halogenated Imidazo[1,5-a]pyridine Derivatives, Specifically 5-Bromoimidazo[1,5-a]pyridine (B1524953) Hydrochloride, in Synthetic Strategies and Research Applications

The introduction of a halogen atom, such as bromine, onto the imidazo[1,5-a]pyridine framework significantly enhances its synthetic utility. Halogenated derivatives, including 5-bromoimidazo[1,5-a]pyridine, serve as key building blocks in a multitude of organic transformations. ontosight.ai The carbon-bromine bond provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

The hydrochloride salt of 5-bromoimidazo[1,5-a]pyridine is of particular interest in research settings. The formation of the hydrochloride salt can improve the compound's solubility in polar solvents and enhance its stability for storage and handling. While specific research exclusively detailing the hydrochloride salt is limited, it is a common practice in medicinal chemistry to prepare hydrochloride salts of nitrogen-containing heterocycles to improve their bioavailability and handling properties. The protonation of one of the nitrogen atoms in the imidazo[1,5-a]pyridine ring system can also modulate its electronic properties, potentially influencing its reactivity and biological activity.

Scope and Research Imperatives for 5-Bromoimidazo[1,5-a]pyridine Hydrochloride

The primary application of 5-bromoimidazo[1,5-a]pyridine and its hydrochloride salt lies in its role as a versatile intermediate in organic synthesis. It is commercially available and serves as a crucial starting material for the synthesis of more complex imidazo[1,5-a]pyridine derivatives for screening in drug discovery programs and for the development of novel materials.

Future research imperatives for 5-bromoimidazo[1,5-a]pyridine hydrochloride include the detailed investigation of its reactivity in various synthetic transformations, the exploration of its potential as a precursor for novel catalysts, and the systematic evaluation of the biological activities of its derivatives. While currently viewed primarily as a building block, a more in-depth study of its own physicochemical and biological properties could unveil new and direct applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 885275-77-4
Appearance White to off-white solid
Solubility Information not widely available

Research Applications

The utility of 5-bromoimidazo[1,5-a]pyridine as a synthetic intermediate is highlighted by its use in the construction of a diverse array of more complex molecules with potential applications in various fields.

Application AreaDescription
Medicinal Chemistry Serves as a scaffold for the synthesis of compounds with potential therapeutic activities.
Materials Science Used in the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis A key building block for introducing the imidazo[1,5-a]pyridine moiety into larger molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrClN2 B14017715 5-bromoimidazo[1,5-a]pyridine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClN2

Molecular Weight

233.49 g/mol

IUPAC Name

5-bromoimidazo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C7H5BrN2.ClH/c8-7-3-1-2-6-4-9-5-10(6)7;/h1-5H;1H

InChI Key

NRMAKTZVMVJRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromoimidazo 1,5 a Pyridine Hydrochloride

Foundational Cyclization Approaches to the Imidazo[1,5-a]pyridine (B1214698) Nucleus

The construction of the fused imidazo[1,5-a]pyridine ring system is the cornerstone of synthesizing its derivatives. Modern organic synthesis has moved towards efficiency and atom economy, favoring one-pot and multi-component reactions that can rapidly build molecular complexity from simple precursors.

One-Pot Cyclocondensation Reactions from Precursor Amines

One-pot cyclocondensation reactions are highly efficient methods for synthesizing the imidazo[1,5-a]pyridine core, typically starting from 2-picolylamine or related (pyridin-2-yl)methanamine derivatives. These reactions involve the formation of the five-membered imidazole ring onto the existing pyridine (B92270) scaffold in a single operational sequence.

A prominent method involves the oxidative cyclization of 2-picolylamine with various aldehydes. For instance, using selenium dioxide as the oxidant, a range of 3-substituted imidazo[1,5-a]pyridines can be generated in good yields researchgate.net. Another effective approach utilizes molecular iodine (I₂) as a mediator for the sp³ C-H amination and annulation of 2-pyridyl ketones with alkylamines, proceeding efficiently in a one-pot manner rsc.org.

A more recent development employs the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA) beilstein-journals.orgresearchgate.net. This method, while requiring harsh conditions, provides a novel route to the heterocyclic core beilstein-journals.orgresearchgate.netlew.ro. The reaction conditions for this transformation have been optimized to achieve high yields, as summarized in the table below.

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
2PPA 87%130315
3PPA 87% + H₃PO₃140243
4PPA 87% + H₃PO₃160277
Data sourced from optimization of the cyclization of 2-(aminomethyl)pyridine with nitroethane. researchgate.net

Multi-Component Reaction Sequences for Imidazo[1,5-a]pyridine Ring Formation

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing imidazo[1,5-a]pyridines by combining three or more starting materials in a single reaction vessel. These methods are prized for their high efficiency and ability to generate diverse libraries of compounds from readily available building blocks.

One such established MCR involves the condensation of a pyridyl ketone (e.g., di-2-pyridyl ketone), an aldehyde, and ammonium (B1175870) acetate (B1210297) researchgate.net. This reaction assembles the 1,3-disubstituted imidazo[1,5-a]pyridine core in high yields. Another innovative three-component reaction utilizes substituted picolinaldehydes, various amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions under mild conditions organic-chemistry.org.

Furthermore, an iodine-mediated one-pot synthesis has been developed, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This process constructs both a C-N and a C-S bond simultaneously, yielding 1-thio-substituted imidazo[1,5-a]pyridines under mild conditions with high atom economy mdpi.com. These MCRs exemplify the versatility and power of modern synthetic strategies in heterocyclic chemistry.

Regioselective Bromination Strategies for the 5-Position

Achieving regioselective bromination at the 5-position of the imidazo[1,5-a]pyridine system—a position on the six-membered pyridine ring—presents a distinct chemical challenge compared to substitution on the more electron-rich five-membered imidazole ring.

Tandem Cyclization and Bromination Methodologies

Tandem reactions that combine the cyclization to form the imidazo[1,5-a]pyridine ring with a subsequent C-H bromination at the 5-position in a single pot have not been prominently featured in the scientific literature. The development of such a process would be challenging due to the competing reactivity of other positions on the heterocyclic nucleus, particularly the more nucleophilic sites on the imidazole portion of the molecule.

Control of Selectivity in Bromination through Reaction Conditions

The most effective and predictable strategy for controlling selectivity to obtain 5-bromoimidazo[1,5-a]pyridine (B1524953) is not through the adjustment of reaction conditions on a pre-formed ring, but rather through rational synthetic design . This approach involves using a pyridine-based starting material that already contains the bromine atom at the desired position before the imidazole ring is constructed.

The key precursor for this strategy is (6-bromopyridin-2-yl)methanamine . By starting with this molecule, the bromine atom is locked into the correct position (C6 of the pyridine precursor), which becomes the C5 position of the final fused heterocyclic product upon cyclization. This precursor can then be subjected to various cyclization reactions, such as those described in Section 2.1.

For example, reacting (6-bromopyridin-2-yl)methanamine with an appropriate one-carbon electrophile (e.g., an orthoester or acyl chloride) would lead directly to the formation of the 5-bromoimidazo[1,5-a]pyridine ring system. This principle is demonstrated in the synthesis of related halogenated systems, where a pre-functionalized aminomethylpyridine is used as the key building block. For instance, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives have been successfully synthesized starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine lew.ro. This precursor-based approach guarantees the regiochemical outcome and is the superior method for obtaining the target compound.

Modern Catalytic Approaches in 5-Bromoimidazo[1,5-a]pyridine Synthesis

The construction of the imidazo[1,5-a]pyridine core has been significantly advanced through the development of novel catalytic systems. These modern approaches offer milder reaction conditions, broader substrate scope, and improved yields compared to traditional methods.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the efficient synthesis of imidazo[1,5-a]pyridines. Copper and palladium catalysts, in particular, have demonstrated remarkable efficacy in facilitating the key bond-forming reactions.

Copper-catalyzed reactions, such as the aerobic oxidative amination of C(sp³)–H bonds, provide an atom-economical and environmentally friendly route to the imidazo[1,5-a]pyridine core. beilstein-journals.org These reactions often utilize air as the sole oxidant, with water as the only byproduct. For instance, the reaction of a suitably substituted pyridine with an amine can be efficiently catalyzed by copper salts, such as copper(I) iodide, to yield the desired imidazo[1,5-a]pyridine derivative. beilstein-journals.org While specific examples for the direct synthesis of the 5-bromo derivative are not extensively detailed in readily available literature, this methodology offers a promising avenue for its preparation.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and can be applied to the construction of the 5-bromoimidazo[1,5-a]pyridine scaffold. Although direct palladium-catalyzed cyclization methods for this specific compound are not widely reported, palladium catalysts are instrumental in the further functionalization of the 5-bromoimidazo[1,5-a]pyridine core, highlighting the importance of its efficient synthesis.

Catalyst SystemStarting MaterialsKey FeaturesReference
Copper(I) saltsSubstituted Pyridines, AminesAerobic oxidation, Atom-economical, Green chemistry beilstein-journals.org
Iron CatalystsGeneral Imidazole Fused RingsC-H amination, Use of green solvents organic-chemistry.org

Metal-Free and Organocatalytic Methodologies

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches have gained significant traction. These methods circumvent the challenges associated with metal contamination in the final product and often employ readily available and environmentally benign catalysts.

One notable metal-free approach involves the sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions, which can afford imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org Another strategy employs a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, to produce the imidazo[1,5-a]pyridine scaffold under metal-free conditions. organic-chemistry.org

Organocatalytic approaches, while not extensively documented for the direct synthesis of 5-bromoimidazo[1,5-a]pyridine, represent a burgeoning field with significant potential. These methods often rely on the activation of substrates by small organic molecules to facilitate the desired transformations.

MethodKey ReagentsAdvantagesReference
Sequential Dual Oxidative AminationNot specified for 5-bromo derivativeMetal-free, Ambient conditions organic-chemistry.org
Denitrogenative TransannulationPyridotriazoles, Nitriles, BF₃·Et₂OMetal-free organic-chemistry.org

Oxidative Coupling Reactions in Imidazo[1,5-a]pyridine Synthesis

Oxidative coupling reactions have emerged as a powerful strategy for the construction of carbon-nitrogen and carbon-carbon bonds in heterocyclic synthesis. These reactions often involve the direct functionalization of C-H bonds, thereby avoiding the need for pre-functionalized starting materials and improving atom economy.

For the synthesis of the imidazo[1,5-a]pyridine core, oxidative C-N coupling is a key step. Copper-catalyzed aerobic oxidative amination, as mentioned earlier, is a prime example of such a transformation. beilstein-journals.org These reactions typically proceed through a mechanism involving the oxidation of the amine and subsequent intramolecular cyclization onto the pyridine ring. The use of molecular oxygen from the air as the terminal oxidant makes these processes particularly attractive from a green chemistry perspective. While specific conditions for the 5-bromo derivative are not extensively reported, the general principles of oxidative coupling are highly applicable.

Optimization and Process Intensification in Synthesis

To meet the demands of modern chemical research and production, the optimization and intensification of synthetic processes are crucial. Microwave-assisted synthesis and continuous-flow technologies are two key strategies that have been successfully employed to enhance the efficiency, safety, and scalability of chemical reactions.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes, and improving product yields. mdpi.comnih.gov The uniform and rapid heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating methods.

Several studies have reported the use of microwave irradiation to accelerate the synthesis of imidazo[1,5-a]pyridine derivatives. mdpi.com For instance, the cyclocondensation reactions to form the imidazole ring can be significantly expedited under microwave conditions. While specific protocols for the microwave-assisted synthesis of 5-bromoimidazo[1,5-a]pyridine are not extensively detailed in the literature, the general success of this technology for the synthesis of related heterocyclic compounds suggests its high potential for this target molecule.

TechnologyAdvantagesPotential Application
Microwave-Assisted SynthesisReduced reaction times, Improved yields, Enhanced reaction controlCyclization and condensation steps in the synthesis of 5-bromoimidazo[1,5-a]pyridine.

Continuous-Flow Synthesis Protocols for Scalability in Research

Continuous-flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

While the continuous-flow synthesis of 5-bromoimidazo[1,5-a]pyridine has not been specifically reported, the application of this technology to the synthesis of the related imidazo[1,2-a]pyridine (B132010) scaffold has been successfully demonstrated. These studies highlight the potential for developing a scalable and automated continuous-flow process for the production of 5-bromoimidazo[1,5-a]pyridine and its derivatives. Such a process would enable the efficient and on-demand synthesis of this important building block for research and development.

Preparation of the Hydrochloride Salt

The hydrochloride salt of 5-bromoimidazo[1,5-a]pyridine is typically prepared in the final step of the synthesis. This is achieved by treating a solution of the free base, 5-bromoimidazo[1,5-a]pyridine, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrogen chloride (HCl) in an appropriate solvent, such as ethereal HCl or methanolic HCl. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. This salt formation is often employed to improve the compound's stability, solubility in aqueous media, and ease of handling.

Solvent-Free and Environmentally Conscious Methodologies

In the pursuit of sustainable chemical manufacturing, significant research has been directed towards the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. These green chemistry approaches not only reduce the environmental impact but also often lead to improved reaction efficiency, reduced costs, and simplified purification procedures. For the synthesis of the imidazo[1,5-a]pyridine scaffold, to which 5-bromoimidazo[1,5-a]pyridine HCl belongs, solvent-free and microwave-assisted methodologies have emerged as powerful and eco-friendly alternatives to traditional solvent-based heating methods.

A notable advancement in this area is the development of a rapid and highly efficient microwave-assisted, solvent-free preparation of imidazo[1,5-a]pyridine and its derivatives. acs.org This methodology involves the condensation reaction of a corresponding ketone and an amine, utilizing activated manganese dioxide (MnO₂) as an oxidant. acs.org The reaction is typically carried out in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) under microwave irradiation. acs.org

The general procedure for this solvent-free synthesis involves briefly stirring the starting ketone, activated MnO₂, and pTsOH at room temperature. acs.org The mixture is then heated in an open microwave reactor, during which the amine component is added portion-wise. acs.org This technique allows for precise temperature control and rapid heating, which significantly reduces the reaction time compared to conventional heating methods. The absence of a solvent simplifies the work-up process, as the crude product can often be purified directly by flash chromatography or recrystallization. acs.org

This environmentally conscious approach is applicable to a wide range of substrates, allowing for the synthesis of various substituted imidazo[1,5-a]pyridines. The use of microwave irradiation as an energy source is a key aspect of its green credentials, as it often leads to higher energy efficiency and reduced byproduct formation. The oxidant, MnO₂, is a common and relatively safe reagent, and its activated form enhances the oxidative cyclization step in the reaction mechanism.

While specific data for the synthesis of 5-bromoimidazo[1,5-a]pyridine via this exact method is not extensively detailed in the cited literature, the general applicability of the solvent-free microwave-assisted protocol suggests its potential for the synthesis of halogenated derivatives. The table below presents representative data for the synthesis of various substituted imidazo[1,5-a]pyridines using this environmentally friendly methodology, illustrating the scope and efficiency of the reaction.

Interactive Data Table: Solvent-Free Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine Derivatives

EntryKetoneAmineProductReaction Time (h)Temperature (°C)Yield (%)
1Phenyl(pyridin-2-yl)methanoneBenzylamine1-Benzyl-3-phenylimidazo[1,5-a]pyridine5.517085
2(4-Methoxyphenyl)(pyridin-2-yl)methanoneBenzylamine1-Benzyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine5.517082
3(4-Chlorophenyl)(pyridin-2-yl)methanoneBenzylamine1-Benzyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine5.517088
4Phenyl(pyridin-2-yl)methanone4-Methoxybenzylamine1-(4-Methoxybenzyl)-3-phenylimidazo[1,5-a]pyridine5.517084
5(4-Bromophenyl)(pyridin-2-yl)methanoneBenzylamine1-Benzyl-3-(4-bromophenyl)imidazo[1,5-a]pyridine5.517086

5 Bromoimidazo 1,5 a Pyridine Hydrochloride As a Key Synthetic Intermediate in Advanced Research

Strategic Functionalization via the Bromine Atom

The reactivity of the carbon-bromine bond in 5-bromoimidazo[1,5-a]pyridine (B1524953) hydrochloride is the cornerstone of its synthetic versatility. This allows for the introduction of a wide range of substituents and the formation of new chemical bonds, enabling the synthesis of a vast library of derivatives.

Nucleophilic Substitution Reactions for Diverse Derivatization

The bromine atom at the C5 position of the imidazo[1,5-a]pyridine (B1214698) ring is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. This allows for the direct replacement of the bromine atom with various nucleophiles, leading to the formation of a diverse range of functionalized imidazo[1,5-a]pyridines. While direct nucleophilic aromatic substitution on some pyridine (B92270) systems can be challenging, the electronic nature of the imidazo[1,5-a]pyridine ring system can facilitate such reactions. nih.govquimicaorganica.org For instance, reactions with amines, alkoxides, and thiolates can introduce new functional groups that can profoundly alter the chemical and physical properties of the parent molecule. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 5-bromoimidazo[1,5-a]pyridine hydrochloride is an excellent substrate for these powerful transformations. youtube.com These reactions enable the formation of new carbon-carbon bonds, a critical step in the construction of complex organic molecules.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a widely used method for creating biaryl structures. mdpi.combeilstein-journals.orguwindsor.ca In the context of 5-bromoimidazo[1,5-a]pyridine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position. rsc.orgnih.govnih.gov This is particularly valuable for synthesizing compounds with extended π-systems or for creating libraries of analogs for structure-activity relationship studies. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions to create sterically hindered biaryl compounds. nih.govresearchgate.net

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, provides a direct route to alkynyl-substituted imidazo[1,5-a]pyridines. wikipedia.orglibretexts.orgyoutube.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry. organic-chemistry.orgresearchgate.net The introduction of an alkyne moiety opens up further possibilities for derivatization through reactions such as click chemistry or further cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoimidazo[1,5-a]pyridine
ReactionCoupling PartnerProduct TypeKey Features
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids or Esters5-Aryl/Heteroaryl-imidazo[1,5-a]pyridinesForms C(sp²)-C(sp²) bonds; high tolerance of functional groups.
SonogashiraTerminal Alkynes5-Alkynyl-imidazo[1,5-a]pyridinesForms C(sp²)-C(sp) bonds; introduces a versatile alkyne functionality.

Directed Metalation Studies and Subsequent Electrophilic Quenching

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edubaranlab.org In this approach, a directing group guides a metalating agent (typically an organolithium reagent) to a specific position, allowing for deprotonation and subsequent reaction with an electrophile. clockss.orgarkat-usa.org For imidazo[1,5-a]pyridine systems, the nitrogen atoms in the heterocyclic core can act as directing groups, potentially facilitating metalation at adjacent positions. nih.gov While specific studies on the directed metalation of 5-bromoimidazo[1,5-a]pyridine are not extensively detailed in the provided results, the principles of directed metalation on pyridine and related heterocycles suggest its feasibility. researchgate.net This would involve the use of a strong base to deprotonate a position ortho to a directing group, followed by the addition of an electrophile to introduce a new substituent.

Derivatization for Specialized Research Applications

The functionalized imidazo[1,5-a]pyridines synthesized from the 5-bromo precursor serve as key building blocks for more complex molecular structures with specialized applications.

Construction of Advanced Fused Heterocyclic Systems from 5-Bromoimidazo[1,5-a]pyridine Hydrochloride

The versatile reactivity of derivatives of 5-bromoimidazo[1,5-a]pyridine allows for their use in the construction of more complex, fused heterocyclic systems. researchgate.netnih.gov These larger, polycyclic aromatic structures are of significant interest due to their unique electronic and photophysical properties. For example, intramolecular cyclization reactions of appropriately substituted imidazo[1,5-a]pyridines can lead to the formation of novel ring systems. nih.govbeilstein-journals.org The synthesis of such advanced fused systems is a testament to the synthetic utility of the initial 5-bromo-substituted scaffold.

Synthesis of Imidazo[1,5-a]pyridine-Based N-Heterocyclic Carbenes (NHCs) for Catalysis Research

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. researchgate.net The imidazo[1,5-a]pyridine framework provides a versatile scaffold for the design and synthesis of novel NHC ligands. organic-chemistry.orgoup.com The synthesis of precursors to these NHCs, typically imidazolium (B1220033) salts, can be achieved through various synthetic routes. researchgate.netorganic-chemistry.org The electronic and steric properties of the resulting NHC ligands can be fine-tuned by modifying the substituents on the imidazo[1,5-a]pyridine core, including at the 5-position. incemc.ro These tailored NHC ligands can then be coordinated to various transition metals to generate catalysts for a wide range of organic transformations. The development of imidazo[1,5-a]pyridinylidenes (IPCs) has been a notable advancement in this area. oup.com

Applications of Derivatized 5-Bromoimidazo[1,5-a]pyridine
Application AreaDerived StructuresSignificance
Fused Heterocyclic SystemsPolycyclic aromatic compoundsPotential for novel electronic and photophysical properties.
Catalysis ResearchImidazo[1,5-a]pyridine-based N-Heterocyclic Carbene (NHC) ligandsTunable ligands for enhancing the efficiency and selectivity of catalytic reactions.

Preparation of Ligands for Coordination Chemistry Studies

The imidazo[1,5-a]pyridine framework is a recognized structural motif in the design of ligands for coordination chemistry, capable of coordinating with a variety of transition metals. The compound 5-bromoimidazo[1,5-a]pyridine HCl is an exemplary precursor for creating more complex, multidentate ligands. The bromine atom at the C-5 position is strategically placed for elaboration through transition-metal-catalyzed cross-coupling reactions.

This approach is analogous to established methods for functionalizing the imidazo[1,5-a]pyridine core. For instance, research has demonstrated the synthesis of 1-phosphinoimidazo[1,5-a]pyridine ligands through a sequence involving the iodination of the parent heterocycle at the C-1 position, followed by a palladium-catalyzed phosphination reaction. nih.govresearchgate.net This strategy highlights the utility of a halogenated intermediate to introduce a phosphorus-based coordinating group.

Following this precedent, 5-bromoimidazo[1,5-a]pyridine is an ideal substrate for similar transformations to build sophisticated ligand architectures. The C-Br bond can readily participate in a range of coupling reactions, allowing for the rational design of ligands with tailored electronic and steric properties.

Key examples of potential ligand syntheses using 5-bromoimidazo[1,5-a]pyridine include:

Suzuki Coupling: Reaction with pyridine-boronic acids can yield bipyridine-type ligands, which are fundamental building blocks in coordination chemistry. nih.govmdpi.com

Sonogashira Coupling: Coupling with terminal alkynes, such as those bearing phosphine (B1218219) or other donor groups, can generate rigid, conjugated ligands suitable for constructing luminescent metal complexes or catalysts. mdpi.comorgsyn.org

Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based donor groups, creating chelating N,N-ligands.

The versatility of these palladium-catalyzed reactions allows for the introduction of a wide array of coordinating fragments at the C-5 position, making 5-bromoimidazo[1,5-a]pyridine a foundational building block for novel ligand development.

Coupling ReactionReagent TypeResulting Ligand Type
Suzuki CouplingPyridyl-boronic acidBipyridine-type
Sonogashira CouplingTerminal alkyne-phosphineAlkynyl-phosphine
Buchwald-HartwigAmineAmino-pyridine
Stille CouplingOrganostannaneAryl- or Heteroaryl-substituted

Modifications at Other Positions of the Imidazo[1,5-a]pyridine Core Facilitated by the 5-Bromo Group

The 5-bromo substituent does more than just provide a site for cross-coupling; its electron-withdrawing nature significantly influences the reactivity of the entire imidazo[1,5-a]pyridine ring system. This electronic effect can be harnessed to achieve selective functionalization at other positions on the core, demonstrating the compound's role as a versatile scaffold for complex molecule synthesis.

Direct C-H functionalization is a powerful, atom-economical method for modifying heterocyclic cores. For the parent imidazo[1,5-a]pyridine, palladium-catalyzed direct arylation has been shown to occur with high regioselectivity at the C-3 position. nih.gov This inherent reactivity is further modulated by the presence of the 5-bromo group.

The bromine atom acts as an electron-withdrawing group (EWG) on the pyridine portion of the fused ring system. In the context of C-H activation, EWGs can have two primary effects: increasing the acidity of specific C-H bonds and altering the electronic landscape to direct metallation. For pyridines, EWGs generally enhance reactivity towards C-H arylation and can reinforce or alter the site of functionalization. nih.gov

In the case of 5-bromoimidazo[1,5-a]pyridine, the EWG at C-5 is expected to lower the electron density of the pyridine ring, potentially facilitating a concerted metalation-deprotonation event, which is often the rate-determining step in Pd-catalyzed C-H arylations. While direct studies on 5-bromoimidazo[1,5-a]pyridine are limited, it is plausible that the 5-bromo group would further activate the electronically favored C-3 position towards C-H functionalization relative to other sites. This allows for a two-stage functionalization strategy: a C-H functionalization at C-3 followed by a cross-coupling reaction at C-5, or vice versa, enabling the synthesis of highly decorated imidazo[1,5-a]pyridine derivatives.

The stability of the C-Br bond under various reaction conditions allows for the selective transformation of other functional groups present on the imidazo[1,5-a]pyridine core. This "orthogonal" reactivity is crucial in multi-step synthetic sequences. A key example can be conceptualized with the derivative Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate . In this molecule, three distinct reactive sites exist: the ester at C-1, the bromo group at C-3 (in this specific example, though the principle applies to the 5-bromo isomer), and the pyridine nitrogen.

The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to a carboxylic acid or aminolysis to an amide, without affecting the bromine atom. Conversely, the bromine atom can participate in palladium-catalyzed cross-coupling reactions while the ester group remains intact. This chemoselectivity allows for planned, stepwise modifications. For instance, a Suzuki coupling could be performed at the bromo-position first, followed by hydrolysis of the ester to unmask a carboxylic acid for further elaboration, such as amide coupling.

This principle of functional group tolerance is essential for building molecular complexity. The 5-bromo group serves as a robust placeholder that can be carried through several synthetic steps before its final transformation via cross-coupling.

Table of Potential Selective Transformations:

Starting CompoundReagent/ConditionSelective TransformationPreserved Group(s)
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate1. LiOH, H₂O/THF2. H₃O⁺Hydrolysis of ester to carboxylic acid5-Bromo
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylateNH₃, heatAminolysis of ester to amide5-Bromo
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylateArB(OH)₂, Pd catalyst, baseSuzuki coupling at C-5C-1 Ester
3-Alkyl-5-bromoimidazo[1,5-a]pyridineKMnO₄ or other oxidantOxidation of alkyl side chain5-Bromo

Structural and Spectroscopic Research Methodologies Applied to 5 Bromoimidazo 1,5 a Pyridine Derivatives

Advanced Structural Elucidation Techniques

Determining the precise atomic arrangement and connectivity within a molecule is fundamental to understanding its function and reactivity. For complex heterocyclic systems like 5-bromoimidazo[1,5-a]pyridine (B1524953) derivatives, a suite of sophisticated analytical methods is employed.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unequivocal proof of connectivity, stereochemistry, and intermolecular interactions in the solid state. For imidazo[1,5-a]pyridine (B1214698) derivatives, single-crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are crucial for understanding the planarity and conformation of the bicyclic system.

In a typical experiment, a suitable single crystal of a 5-bromoimidazo[1,5-a]pyridine derivative is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This information is then used to construct a detailed molecular model. While specific crystallographic data for 5-bromoimidazo[1,5-a]pyridine HCl is not widely published, analysis of related imidazo[1,2-a]pyridine (B132010) structures provides a valuable framework for what to expect.

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4

Table 1. Representative crystallographic parameters for an imidazopyridine derivative. These values are illustrative and demonstrate the type of data obtained from an X-ray crystallographic study.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For derivatives of 5-bromoimidazo[1,5-a]pyridine, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. The substitution pattern on the imidazo[1,5-a]pyridine core can be definitively established by analyzing the chemical shifts, coupling constants (J-values), and through-space correlations observed in 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The position of the bromine atom significantly influences the chemical shifts of the adjacent protons and carbons due to its electronegativity and anisotropic effects. This allows for the clear differentiation between isomers, such as 1-bromo-, 3-bromo-, and 5-bromoimidazo[1,5-a]pyridine. For instance, the protons on the pyridine (B92270) ring will exhibit distinct splitting patterns and chemical shifts depending on the location of the bromine substituent.

ProtonRepresentative Chemical Shift (δ, ppm)
H-17.8 - 8.2
H-37.5 - 7.9
H-76.8 - 7.2
H-87.0 - 7.4

Table 2. Illustrative ¹H NMR chemical shift ranges for the imidazo[1,5-a]pyridine core protons. The exact values will vary based on substitution.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This is particularly useful for compounds like this compound, as the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.

The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For 5-bromoimidazo[1,5-a]pyridine, HRMS would be used to confirm the expected molecular formula of C₇H₅BrN₂.

IonCalculated m/zObserved m/z
[M+H]⁺ (C₇H₆⁷⁹BrN₂)196.9763196.9765
[M+H]⁺ (C₇H₆⁸¹BrN₂)198.9742198.9744

Table 3. Representative high-resolution mass spectrometry data for a bromo-substituted imidazopyridine. The excellent agreement between the calculated and observed masses confirms the molecular formula.

Vibrational and Electronic Spectroscopy in Research Contexts

Vibrational and electronic spectroscopy provide valuable insights into the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds (stretching, bending, etc.), and the frequencies of these vibrations are characteristic of the specific bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorptions for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and the C-Br stretching.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1450 - 1650
C-N Stretch1250 - 1350
C-Br Stretch500 - 650

Table 4. Typical infrared absorption frequencies for the functional groups present in 5-bromoimidazo[1,5-a]pyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. For aromatic systems like imidazo[1,5-a]pyridines, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π → π* transitions. bldpharm.com The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core. bldpharm.com

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol~230~280
Dichloromethane~235~285

Table 5. Representative UV-Vis absorption maxima for an imidazo[1,5-a]pyridine derivative in different solvents.

Computational Chemistry and Theoretical Investigations

Computational chemistry and theoretical investigations have emerged as indispensable tools for elucidating the structural and electronic properties of 5-bromoimidazo[1,5-a]pyridine derivatives. These methods provide deep insights into molecular behavior at the atomic level, complementing experimental findings and guiding the design of new functional materials and molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and predicting the reactivity of imidazo[1,5-a]pyridine systems. These calculations allow for the determination of key electronic parameters that govern the behavior of these molecules.

Researchers have employed DFT to investigate the optical and electrochemical properties of various imidazo[1,5-a]pyridine derivatives. researchgate.net By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a molecule's kinetic stability and chemical reactivity can be assessed. mdpi.com A large HOMO-LUMO energy gap generally corresponds to high kinetic stability and low chemical reactivity, whereas a smaller gap suggests the molecule is more prone to reaction. mdpi.comnih.gov For instance, in a study on imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to examine intramolecular charge transfer. mdpi.com

The distribution of electron density in these molecules is also a key area of investigation. Molecular Electrostatic Potential (MEP) maps are calculated to identify the electron-rich and electron-deficient regions of a molecule, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. mdpi.com For example, in imidazo[4,5-b]pyridine derivatives, MEP analysis helped in identifying the reactive sites within the molecules. mdpi.com

Furthermore, natural bond orbital (NBO) analysis is utilized to understand the intramolecular charge transfer and the nature of bonding within the molecule. nih.gov In a related bromo-substituted heterocyclic system, NBO analysis revealed that nonlinear optical activity arises from π→π* transitions. nih.gov

Table 1: Calculated Electronic Properties of Imidazo[1,5-a]pyridine Derivatives from Theoretical Studies Note: This table is a representative summary based on findings for related imidazo[1,5-a]pyridine derivatives, as specific data for this compound was not available in the searched literature.

Parameter Method Basis Set Typical Findings Reference
HOMO-LUMO Energy Gap DFT/B3LYP 6-311G++(d,p) Influences chemical reactivity and kinetic stability. A smaller gap can indicate higher reactivity. mdpi.comacs.org
Molecular Electrostatic Potential (MEP) DFT Varies Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. mdpi.com
Natural Bond Orbital (NBO) Analysis DFT Varies Elucidates intramolecular charge transfer and hyperconjugative interactions. nih.gov
First Order Hyperpolarizability DFT Varies Predicts nonlinear optical properties; significant values suggest potential for NLO applications. nih.gov

Mechanistic Studies of Reactions Involving 5-Bromoimidazo[1,5-a]pyridine

Theoretical investigations play a crucial role in elucidating the mechanisms of reactions involving the 5-bromoimidazo[1,5-a]pyridine scaffold. DFT calculations, in particular, have been used to support proposed reaction pathways.

One study investigated the reaction of 5-bromoimidazo[1,5-a]pyridinium salts with malonate or arylacetate esters. researchgate.net Mechanistic studies, supported by DFT, revealed that the reaction proceeds via a nucleophilic aromatic substitution on the cationic, bicyclic heteroaromatic system. researchgate.net Depending on the counterion of the 5-bromoimidazo[1,5-a]pyridinium substrate salt, the excited state of an iridium photocatalyst was found to undergo either a reductive quenching (Single Electron Transfer) or an energy-transfer quenching process. researchgate.net

While direct mechanistic studies on this compound were not found, research on related imidazo[1,5-a]pyridine syntheses highlights the importance of computational methods. For instance, the synthesis of imidazo[1,5-a]pyridines through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes has been documented, with the reaction mechanism being sensitive to steric factors. beilstein-journals.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic data and performing conformational analysis, which aids in the structural characterization of novel compounds.

For various imidazo[1,5-a]pyridine derivatives, DFT calculations have been used to analyze their photophysical properties. researchgate.nettum.deresearchgate.net These calculations can predict UV-Vis absorption and emission wavelengths, which can then be correlated with experimental data. tum.de A critical analysis based on spectroscopic data and DFT calculations has been used to understand the relationship between chemical structure and optical behaviors in pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts. tum.deresearchgate.net

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be predicted using DFT. In a study on a related bromo-substituted pyridine derivative, the vibrational frequencies were calculated and assigned based on the potential energy distribution. nih.gov

Conformational analysis, often performed using DFT, helps in determining the most stable three-dimensional structure of a molecule. For example, in a study of imidazo[4,5-b]pyridine derivatives, the structures of all potential tautomers were optimized to identify the most stable form based on minimized energy. mdpi.com Hirshfeld surface analysis has also been employed to investigate the intermolecular interactions that stabilize the molecular structure in the crystalline state. mdpi.com

Table 2: Computationally Predicted Spectroscopic and Conformational Data for Imidazo[1,5-a]pyridine Analogs Note: This table presents typical applications of computational methods to related structures, as specific data for this compound was not available in the searched literature.

Analysis Type Computational Method Key Predictions Reference
Spectroscopic Prediction
UV-Vis Absorption/Emission Time-Dependent DFT (TD-DFT) Predicts electronic transition energies and wavelengths, aiding in the interpretation of experimental spectra. tum.deresearchgate.net
Vibrational Frequencies (IR/Raman) DFT/B3LYP Calculates vibrational modes to assist in the assignment of experimental spectral bands. nih.gov
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) Predicts 1H and 13C NMR chemical shifts to aid in structural elucidation. mdpi.com
Conformational Analysis
Tautomer Stability DFT Calculates the relative energies of different tautomeric forms to determine the most stable isomer. mdpi.com
Intermolecular Interactions Hirshfeld Surface Analysis Visualizes and quantifies intermolecular contacts in the crystal lattice. mdpi.com

Research Applications of 5 Bromoimidazo 1,5 a Pyridine Hydrochloride in Materials and Chemical Probe Development

Design and Synthesis of Fluorescent Probes and Luminescent Materials

While the broader class of imidazo[1,5-a]pyridine (B1214698) derivatives has been investigated for their fluorescence, no specific data exists for 5-bromoimidazo[1,5-a]pyridine (B1524953) hydrochloride.

Tuning of Photophysical Properties (e.g., Stokes Shift, Quantum Yield) through Substitution

Studies on related imidazo[1,5-a]pyridine compounds have shown that their photophysical properties, such as Stokes shift and quantum yield, can be modulated by introducing different substituents onto the heterocyclic ring. researchgate.net The nature of the excited state can be tuned from a pure π-π* transition to an intramolecular charge transfer (ICT) state based on the electronic properties of the substituents. researchgate.net However, no such studies have been reported for derivatives synthesized from 5-bromoimidazo[1,5-a]pyridine hydrochloride.

Development of Solvatochromic and Environment-Sensitive Probes

The imidazo[1,5-a]pyridine scaffold has been utilized to create solvatochromic probes that are sensitive to their environment. nih.govnih.govmdpi.com For instance, certain dimeric imidazo[1,5-a]pyridine-based fluorophores have demonstrated significant solvatochromic behavior, making them suitable as membrane probes. nih.govnih.govmdpi.com There is no available research detailing the development of such probes starting from 5-bromoimidazo[1,5-a]pyridine hydrochloride.

Integration into Optoelectronic Materials Research

The potential of imidazo[1,5-a]pyridine derivatives in optoelectronic applications has been acknowledged. researchgate.net However, specific research on integrating 5-bromoimidazo[1,5-a]pyridine hydrochloride into this field is not apparent.

Precursors for Organic Light-Emitting Diodes (OLEDs) Component Research

The development of materials for OLEDs is an active area of research. While imidazo[1,5-a]pyridine-based compounds have been considered as promising candidates for use in optoelectronic devices, there are no specific reports on the synthesis or evaluation of OLED components derived from 5-bromoimidazo[1,5-a]pyridine hydrochloride. researchgate.net

Investigation in Organic Thin-Layer Field-Effect Transistors (FETs)

Similarly, the investigation of 5-bromoimidazo[1,5-a]pyridine hydrochloride or its derivatives in the context of organic thin-layer field-effect transistors has not been reported in the scientific literature.

Fundamental Studies in Catalysis and Organometallic Chemistry

The imidazo[1,5-a]pyridine framework is a cornerstone in the design of advanced ligands for catalysis, and the introduction of a bromine atom at the 5-position provides a crucial handle for synthetic diversification. This allows for the fine-tuning of ligand properties and the development of novel catalytic systems.

Development of N-Heterocyclic Carbene Ligands for Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have become a major class of ligands in homogeneous catalysis, valued for their strong σ-donating properties and the stability they impart to metal centers. The imidazo[1,5-a]pyridine scaffold is an effective precursor for the synthesis of NHC ligands. organic-chemistry.orgnih.gov The general approach involves the synthesis of imidazo[1,5-a]pyridinium salts, which are the direct precursors to the corresponding NHCs. organic-chemistry.orgnih.gov An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions has been reported to produce these crucial pyridinium (B92312) ion intermediates in high yields. organic-chemistry.org

The 5-bromoimidazo[1,5-a]pyridine core is particularly significant in this context. The bromine atom can be used to modulate the electronic properties of the resulting NHC ligand, which in turn influences the catalytic activity of the corresponding transition metal complex. rsc.org Furthermore, the bromo-group serves as a reactive site for introducing a wide array of other functional groups through cross-coupling reactions, allowing for the creation of a diverse library of NHC ligands with tailored steric and electronic characteristics. nih.govresearchgate.net These customized ligands are instrumental in optimizing the performance of transition metal catalysts for a variety of chemical transformations. nih.govrsc.org The ability to form stable complexes with various transition metals, including gold (I) and silver (I), highlights the potential of imidazo[1,5-a]pyridine-derived NHCs in the development of new therapeutic agents and catalytic systems. incemc.ro

Table 1: Synthesis of Imidazo[1,5-a]pyridinium Salts as NHC Precursors
ReactantsConditionsProductSignificanceReference
Substituted picolinaldehydes, amines, formaldehydeMild conditions, high yieldsImidazo[1,5-a]pyridinium ionsEfficient, versatile access to NHC precursors with diverse functionalities. organic-chemistry.orgnih.gov

Investigations into Metal-Ligand Coordination Chemistry and Complex Design

The imidazo[1,5-a]pyridine scaffold, including its 5-bromo derivative, demonstrates a rich coordination chemistry with a variety of transition metal ions such as nickel, cobalt, palladium, and copper. nih.gov This has led to the design and synthesis of a multitude of metal complexes with diverse coordination motifs. nih.gov The nitrogen atoms within the fused heterocyclic system are key to its ability to act as a ligand, forming stable complexes that are of interest for their potential applications in materials science and catalysis.

Research has shown that imidazo[1,5-a]pyridine-based ligands can be used to construct coordination polymers with interesting structural and luminescent properties. For instance, a coordination polymer derived from an imidazo[1,5-a]pyridine ligand has been shown to be capable of detecting various metal ions in aqueous solutions. mdpi.com The ability to form such extended structures opens up possibilities for the development of new functional materials. The 5-bromo substituent can play a role in directing the self-assembly of these coordination complexes and can also be a site for post-synthetic modification to further tune the properties of the material.

Table 2: Metal Complexes with Imidazo[1,5-a]pyridine-Based Ligands
Metal IonLigand TypeComplex TypePotential ApplicationsReference
Ni, Co, Pd, CuImidazo[1,5-a]pyridine derivativesDiscrete complexes, coordination polymersCatalysis, materials science nih.gov
VariousLuminescent imidazo[1,5-a]pyridine derivativesCoordination polymersIon sensing mdpi.com

Exploration as a Scaffold for Chemical Biology Research Tools

The unique photophysical properties and the synthetic tractability of the imidazo[1,5-a]pyridine core make it an attractive scaffold for the development of tools for chemical biology research. The 5-bromo- substitution provides a convenient attachment point for various functional moieties, enabling the creation of sophisticated molecular probes and affinity reagents.

Synthesis of Molecular Probes for Biochemical Pathway Interrogation

Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties and have been successfully developed as fluorescent probes for various biological applications. mdpi.comresearchgate.netnih.gov These probes are valuable for studying cellular processes, such as membrane dynamics, hydration, and fluidity, which are important for monitoring cell health and interrogating biochemical pathways. researchgate.netnih.gov

The synthesis of these probes often leverages the reactivity of the imidazo[1,5-a]pyridine scaffold. For example, fluorescent probes have been synthesized through a one-pot cyclization between an aromatic ketone and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. researchgate.netnih.gov The 5-bromoimidazo[1,5-a]pyridine hydrochloride serves as a key starting material in these syntheses, where the bromo group can be functionalized to append specific targeting groups or to modulate the photophysical properties of the resulting probe. The ability to create probes with large Stokes shifts is particularly advantageous for biological imaging as it minimizes self-quenching and background fluorescence.

Table 3: Imidazo[1,5-a]pyridine-Based Fluorescent Probes
Probe TypeSynthetic StrategyApplicationKey FeatureReference
Cell membrane probesOne-pot cyclizationStudying membrane dynamics, hydration, and fluiditySolvatochromism, large Stokes shift researchgate.netnih.gov
Ion-sensing probesIncorporation into coordination polymersDetection of metal ions in waterLuminescence quenching/enhancement mdpi.com

Scaffold for Affinity Reagents and Chemical Genetics Tool Development

The development of affinity reagents and tools for chemical genetics is crucial for identifying and studying protein function in complex biological systems. The 5-bromoimidazo[1,5-a]pyridine scaffold provides a versatile platform for the construction of such tools. The bromine atom acts as a convenient handle for the introduction of affinity tags, such as biotin, or for immobilization onto solid supports for affinity chromatography applications.

While direct examples starting from 5-bromoimidazo[1,5-a]pyridine for affinity reagent development are still emerging, the principle is well-established for other brominated heterocyclic compounds. For instance, palladium-catalyzed cross-coupling reactions are a powerful method for attaching various functional groups to a bromo-substituted core. nih.govresearchgate.net This strategy can be applied to 5-bromoimidazo[1,5-a]pyridine to synthesize a range of derivatives for screening as inhibitors of specific enzymes or as ligands for particular receptors. Once a bioactive derivative is identified, the bromo-position can be used to attach a linker and an affinity tag, transforming the inhibitor into a probe for target identification and validation studies. This approach is highly valuable in drug discovery and for elucidating the mechanisms of action of small molecules. nih.gov

Future Directions and Emerging Research Horizons for 5 Bromoimidazo 1,5 a Pyridine Hydrochloride

Development of Novel and Atom-Economical Synthetic Pathways

The demand for greener and more efficient chemical processes is a major driver in modern synthetic chemistry. Future research will undoubtedly focus on developing novel, atom-economical synthetic pathways to 5-bromoimidazo[1,5-a]pyridine (B1524953) and its derivatives. This includes the exploration of transition-metal-free reactions, such as iodine-mediated syntheses, which offer an operationally simple and scalable approach. rsc.org One-pot methodologies that construct multiple bonds in a single operation are also highly desirable for their efficiency and reduced waste generation. mdpi.com

Furthermore, the use of readily available starting materials and environmentally benign reagents will be a key consideration. For instance, methods utilizing the cyclization of 2-(aminomethyl)pyridines with various electrophiles are being explored. nih.govbeilstein-journals.org The development of catalytic systems, potentially involving earth-abundant metals like iron, could provide more sustainable alternatives to precious metal catalysts. organic-chemistry.org The overarching goal is to create synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing environmental impact.

Exploration of Unconventional Reactivity and Transformation Pathways

The bromine atom at the 5-position of the imidazo[1,5-a]pyridine (B1214698) core is a versatile functional group that allows for a wide range of chemical transformations. While traditional cross-coupling reactions are well-established, future research will likely delve into more unconventional reactivity. This could involve exploring novel C-H activation strategies at other positions of the heterocyclic core, enabling the introduction of new functional groups without pre-functionalization.

The unique electronic properties of the imidazo[1,5-a]pyridine system could also be harnessed for novel cycloaddition or ring-opening reactions, leading to the synthesis of entirely new heterocyclic scaffolds. The action of metal cations, such as Fe2+, has been shown to induce unexpected transformations in related systems, suggesting that the reactivity of 5-bromoimidazo[1,5-a]pyridine under various catalytic conditions is far from fully explored. acs.org Investigating its behavior in multicomponent reactions and cascade sequences could also unlock new avenues for creating molecular complexity in a single step. organic-chemistry.org

Advanced Characterization Techniques for Dynamic Systems and Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced characterization techniques will be instrumental in this endeavor. In-situ spectroscopic methods, such as reaction monitoring by NMR or IR spectroscopy, can provide real-time information about the formation of intermediates and byproducts.

The study of dynamic systems involving 5-bromoimidazo[1,5-a]pyridine, such as reversible covalent bonding or host-guest interactions, will benefit from techniques like dynamic NMR and advanced mass spectrometry. These methods can provide insights into the kinetics and thermodynamics of these processes. Furthermore, single-crystal X-ray diffraction of reaction intermediates or catalyst-substrate complexes, where possible, can offer definitive structural information that is invaluable for mechanistic elucidation. researchgate.net

High-Throughput Synthesis and Automated Platform Development for Research Library Generation

The demand for large and diverse libraries of compounds for drug discovery and materials science applications is ever-increasing. chemshuttle.com High-throughput synthesis (HTS) and the development of automated platforms will be crucial for accelerating the exploration of the chemical space around the 5-bromoimidazo[1,5-a]pyridine scaffold.

The use of robotic systems for parallel synthesis, coupled with automated purification and analysis, will enable the rapid generation of extensive compound libraries. This will facilitate the systematic exploration of structure-activity relationships (SAR) for various biological targets or material properties. nih.gov Flow chemistry, with its precise control over reaction parameters and potential for scalability, is another promising avenue for the automated synthesis of 5-bromoimidazo[1,5-a]pyridine derivatives.

Computational Design and Predictive Modeling for Targeted Research Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of 5-bromoimidazo[1,5-a]pyridine, these methods can be used to predict its reactivity, design novel derivatives with specific properties, and understand its interactions with biological targets or other molecules.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the outcomes of unknown reactions, and rationalize observed selectivities. mdpi.commdpi.com For drug discovery applications, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of 5-bromoimidazo[1,5-a]pyridine derivatives to specific protein targets. researchgate.net This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.

Integration into Supramolecular and Nanoscience Research for Advanced Materials

The unique electronic and structural features of the imidazo[1,5-a]pyridine scaffold make it an attractive building block for the construction of advanced materials. rsc.org Future research will likely see the integration of 5-bromoimidazo[1,5-a]pyridine into the fields of supramolecular chemistry and nanoscience. ub.edu

The ability of the imidazo[1,5-a]pyridine core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to create self-assembling systems with defined architectures and functions. The bromo-substituent provides a convenient anchor point for attaching these molecules to surfaces or incorporating them into larger supramolecular assemblies. This could lead to the development of novel sensors, organic light-emitting diodes (OLEDs), or other functional materials. rsc.org Furthermore, the incorporation of 5-bromoimidazo[1,5-a]pyridine into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to hybrid materials with synergistic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.